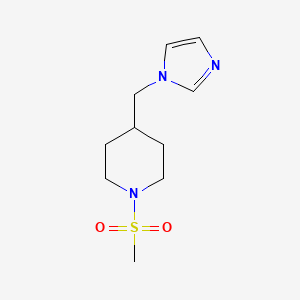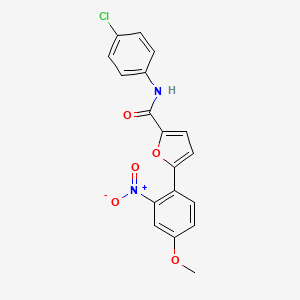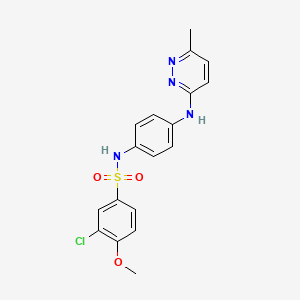![molecular formula C8H16ClNO2 B2541485 9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride CAS No. 2287261-10-1](/img/structure/B2541485.png)
9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Anatoxin-a
One study discusses the preparation of the "9-Azabicyclo[4.2.1]nonane" skeleton through an intramolecular aminocarbonylation reaction catalyzed by palladium. This synthetic approach was part of the formal total synthesis of anatoxin-a, a potent neurotoxin produced by cyanobacteria (C. Oh, Kee-Soo Kim, W. Ham, 1998).
Chiral Building Blocks
Another application involves the synthesis and enantiomer separation of "N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione," a potentially useful chiral building block. This research highlights the methods for achieving enantiomer resolution and determining the absolute configuration of these compounds, providing valuable insights for synthetic organic chemistry (Vidmantas Bieliu̅nas et al., 2013).
Pharmacological Studies
Research has also extended into the pharmacological domain, with studies synthesizing and analyzing esters derived from "3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol." These studies focus on the structural, conformational, and pharmacological aspects of these compounds, enhancing understanding of their potential medical applications (M. J. Fernández et al., 1995).
Organocatalysis
In the field of catalysis, "9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)" has been identified as a highly active organocatalyst for the oxidation of alcohols. This compound represents a class of nitroxyl radicals that show promise in catalytic applications due to their high activity and stability (M. Shibuya et al., 2009).
Green Chemistry
The compound has also found applications in green chemistry, exemplified by a study focusing on the "hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane" synthesized through a catalytic reaction with cycloocta-1,5-diene and aqueous H2O2. This research underscores the importance of using green methodologies in chemical synthesis (R. Gao et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
9-azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-3-4-8(11)6-2-1-5(7)9-6;/h5-11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDJAQFEFTWWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC(C1N2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2541402.png)
![methyl (2Z)-3-anilino-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2541403.png)

![5-[(3,4-Dichlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2541406.png)
![1-[2-(Trifluoromethyl)benzyl]cyclobutyl-methanamine](/img/structure/B2541407.png)


![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)



![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)


